molecular formula C7H8BrN3O B1457229 5-bromo-N,N-dimethylpyrimidine-2-carboxamide CAS No. 915948-92-4

5-bromo-N,N-dimethylpyrimidine-2-carboxamide

Cat. No. B1457229
CAS RN: 915948-92-4
M. Wt: 230.06 g/mol
InChI Key: VLWQDZYFUMYZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N,N-dimethylpyrimidine-2-carboxamide (5-BMC) is an organic compound known for its unique properties and wide range of applications. It is a white, odorless, crystalline solid that is soluble in water and other polar solvents. 5-BMC is a derivative of the pyrimidine ring system, which is a heterocyclic aromatic organic compound containing five carbon atoms and two nitrogen atoms. 5-BMC has been used in a variety of scientific research applications, including drug discovery, organic synthesis, and biochemistry. In addition, 5-BMC is a valuable reagent in the laboratory, providing a useful starting material for the synthesis of a variety of organic compounds.

Scientific Research Applications

Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

A green and simple Cu-catalyzed method facilitated the efficient synthesis of pyrrolo[2,3-d]pyrimidine derivatives starting from 5-bromo-2,4-dichloropyrimidine. This method offers a green and economical approach toward synthesizing numerous pyrrolo[2,3-d]pyrimidine derivatives, which are of interest due to their potential pharmacological activities (Wang et al., 2017).

Antiprotozoal Agents

Research into novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, synthesized from derivatives including a process that starts with bromination steps, showed strong DNA affinities and in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, indicating their potential as antiprotozoal agents (Ismail et al., 2004).

Cocrystal Formation

Studies on cocrystals involving pyrimidine derivatives with carboxylic acids have been prepared and characterized, demonstrating the utility of pyrimidine units in forming diverse molecular structures with potential applications in materials science (Rajam et al., 2018).

Molecular Characterization and Structural Analysis

Investigations into compounds such as 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole have provided insights into their molecular structure, Hirshfeld surface analysis, and thermal stability, contributing to the understanding of molecular interactions and properties (Barakat et al., 2017).

properties

IUPAC Name

5-bromo-N,N-dimethylpyrimidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O/c1-11(2)7(12)6-9-3-5(8)4-10-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWQDZYFUMYZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915948-92-4
Record name 5-bromo-N,N-dimethylpyrimidine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The 5-Bromo-pyrimidine-2-carbonyl chloride (55 g, 250 mmol) was dissolved in tetrahydrofuran (828 ml) and dimethyl-amine (2M solution in tetrahydrofuran) (373 ml, 745 mmol) was added portionwise at room temperature. The reaction was stirred at room temperature under nitrogen for 16 hours, after which time, LCMS indicated completion. The mixture was diluted with ethyl acetate (500 ml) and washed with H2O (500 ml). The water layer was further extracted with CH2Cl2 (5×500 ml), all organics combined, and dried over magnesium sulfate. The filtrate was concentrated in vacuo and then suspended in methyl-t-butylether (650 ml). The solution was then heated to reflux. The hot solution was allowed to cool overnight to afford pink crystals. The crystals were filtered and washed with cold methyl-t-butylether (100 ml) the solid was dried in a vacuum oven at 55° C. for 12 hours to afford the title compound 5-bromo-N,N-dimethylpyrimidine-2-carboxamide (SM-2: 44 g, 77%) as a pink solid.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
828 mL
Type
solvent
Reaction Step One
Quantity
373 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound was prepared in a similar manner as described for Intermediate 161a, from 5-bromopyrimidine-2-carboxylic acid (1.03 g, 5.074 mmol) to give a yellow oil (308 mg, 26% yield). 1H NMR (400 MHz, CDCl3) δ 8.50 (s, 2 H) 3.17 (s, 3 H) 3.00 (s, 3 H); LCMS for C7H8BrN3O m/z 230.00 and 232.00 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step Two
Name
Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N,N-dimethylpyrimidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N,N-dimethylpyrimidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
5-bromo-N,N-dimethylpyrimidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
5-bromo-N,N-dimethylpyrimidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
5-bromo-N,N-dimethylpyrimidine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-bromo-N,N-dimethylpyrimidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.